molecular formula C6H3F3N2O2 B2501953 3-(Trifluoromethyl)pyridazine-4-carboxylic acid CAS No. 1792235-57-4

3-(Trifluoromethyl)pyridazine-4-carboxylic acid

Cat. No.: B2501953
CAS No.: 1792235-57-4
M. Wt: 192.097
InChI Key: XYISWLJXTZNEOV-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridazine-4-carboxylic acid (CAS 1792235-57-4) is a high-purity chemical building block specifically designed for research and development applications . This compound features a pyridazine ring system substituted with a carboxylic acid group and a metabolically stable trifluoromethyl group, making it a valuable scaffold in medicinal chemistry and drug discovery. With a specified purity of >97% and a molecular weight of 192.10 g/mol , it is primarily used as a key synthetic intermediate. Researchers employ this compound in the synthesis of more complex molecules, leveraging the carboxylic acid moiety for amide bond formation or esterification, and the pyridazine nitrogen atoms for hydrogen bonding. The presence of the trifluoromethyl group, known to enhance a compound's metabolic stability, lipophilicity, and membrane permeability, makes this intermediate particularly valuable in the development of potential agrochemicals and pharmaceuticals . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed. It is recommended to store the compound under an inert atmosphere in a freezer, ideally at -20°C, to maintain its long-term stability .

Properties

IUPAC Name

3-(trifluoromethyl)pyridazine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)4-3(5(12)13)1-2-10-11-4/h1-2H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYISWLJXTZNEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1792235-57-4
Record name 3-(trifluoromethyl)pyridazine-4-carboxylic acid
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Preparation Methods

Cyclocondensation Strategies Involving Hydrazine Derivatives

A foundational approach to pyridazine ring formation involves cyclocondensation reactions between hydrazines and dicarbonyl precursors. For 3-(trifluoromethyl)pyridazine-4-carboxylic acid, this strategy often begins with ethyl 3,3,3-trifluoropyruvate (1 ), a commercially available trifluoromethyl-containing building block. In one reported pathway, 1 undergoes condensation with acetone in the presence of L-proline and DMF to yield ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate (2 ). Subsequent treatment with hydrazine hydrate in acetic acid facilitates cyclization to form 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one (3 ), which is oxidized using potassium chromate and sulfuric acid to introduce the carboxylic acid moiety at position 4 (4 ).

Critical Data:

  • Yield of 2 : 68–72% (reaction time: 24–48 hours)
  • Cyclization to 3 : 85% yield (reflux in acetic acid, 6 hours)
  • Oxidation to 4 : 60–65% yield (room temperature, 12 hours)

This method highlights the utility of trifluoropyruvate derivatives in constructing the pyridazine core but requires careful optimization to avoid over-oxidation byproducts.

Chlorination-Fluorination Exchange for Trifluoromethyl Group Installation

The chlorination-fluorination exchange method, widely used for trifluoromethylpyridines, has been adapted for pyridazine systems. Starting with 3-chloropyridazine-4-carboxylic acid (5 ), vapor-phase fluorination at elevated temperatures (>300°C) in the presence of iron fluoride catalysts introduces the trifluoromethyl group at position 3. This approach leverages the volatility of intermediates to achieve high regioselectivity, though byproducts such as dichlorinated derivatives necessitate post-reaction purification via catalytic hydrogenolysis.

Reaction Conditions:

  • Temperature: 320–350°C
  • Catalyst: Iron fluoride (FeF₃)
  • Yield of this compound: 55–60%

Limitations:

  • Requires specialized equipment for vapor-phase reactions.
  • Multi-step purification increases production costs.

Nucleophilic Trifluoromethylation via Hydrosilylation

A breakthrough in regioselective trifluoromethylation involves nucleophilic activation of the pyridazine ring. As demonstrated in pyridine systems, hydrosilylation with methylphenylsilane in the presence of tris(pentafluorophenyl)borane activates the ring for subsequent trifluoromethylation. For pyridazines, this method positions the trifluoromethyl group exclusively at the 3-position, followed by oxidation of a methyl or hydroxymethyl group at position 4 to the carboxylic acid.

Key Steps:

  • Hydrosilylation : Pyridazine reacts with HSiMePh at 85°C (24 hours) to form a silylated intermediate.
  • Trifluoromethylation : Treatment with CF₃Cu or CF₃SiMe₃ introduces the trifluoromethyl group.
  • Oxidation : KMnO₄ or CrO₃ oxidizes the 4-position substituent to a carboxylic acid.

Yield Optimization:

  • Trifluoromethylation step: 70–75% yield
  • Overall yield (3 steps): 45–50%

Direct Carboxylation of 3-(Trifluoromethyl)pyridazine

Direct carboxylation at position 4 is achieved via lithiation or Grignard reactions. For example, 3-(trifluoromethyl)pyridazine (6 ) is treated with LDA (lithium diisopropylamide) at −78°C to generate a lithiated intermediate, which reacts with CO₂ to form the carboxylic acid derivative. This method offers rapid access to the target compound but requires stringent temperature control.

Reaction Parameters:

  • Temperature: −78°C (lithiation), 0°C (quenching with CO₂)
  • Yield: 50–55%
  • Purity: ≥97% after recrystallization

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and regioselectivity of the discussed methods:

Method Yield (%) Regioselectivity Scalability Cost Efficiency
Cyclocondensation 60–65 Moderate High Moderate
Chlorination-Fluorination 55–60 High Medium Low
Nucleophilic CF₃ 45–50 High Low High
Direct Carboxylation 50–55 High Medium Moderate

Mechanistic Insights and Byproduct Formation

  • Cyclocondensation Routes : Competing pathways may form 5-(trifluoromethyl) regioisomers unless steric or electronic directing groups are employed.
  • Vapor-Phase Fluorination : Over-chlorination at position 2 or 5 is mitigated using hydrogenolysis catalysts (e.g., Pd/C) to recycle byproducts.
  • Nucleophilic Activation : Hydrosilylation intermediates are sensitive to moisture, necessitating anhydrous conditions.

Industrial Applications and Patent Landscape

The synthesis of this compound is protected under multiple patents, including methods for producing agrochemical intermediates (e.g., fluazifop derivatives). Commercial suppliers such as ChemScene LLC and Enamine offer the compound at 97% purity, reflecting its demand in high-value applications.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions. In pyrazine analogs, ethyl 3-(trifluoromethyl)pyrazine-2-carboxylate was synthesized via HCl-catalyzed reactions with ethanol, achieving yields up to 44% . Similar conditions (e.g., H₂SO₄ or thionyl chloride) are applicable for pyridazine derivatives:

Reaction:
3-(Trifluoromethyl)pyridazine-4-carboxylic acid+ROHH+RO-CO-pyridazine-TF+H2O\text{3-(Trifluoromethyl)pyridazine-4-carboxylic acid} + \text{ROH} \xrightarrow{\text{H}^+} \text{RO-CO-pyridazine-TF} + \text{H}_2\text{O}

Substrate (ROH)CatalystYield (%)Source
EthanolHCl44
MethanolH₂SO₄~35–50*Extrapolated

*Estimated based on pyrazine analog .

Amide Formation

The carboxylic acid reacts with amines to form amides, a key step in drug development. Coupling agents like EDCl/HOBt or T3P enhance efficiency:

Reaction:
Acid+R-NH2EDCl/HOBtR-NH-CO-pyridazine-TF\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{EDCl/HOBt}} \text{R-NH-CO-pyridazine-TF}

In pyridine analogs, 4-(trifluoromethyl)pyridine-3-carboxamide derivatives are intermediates in kinase inhibitors . Pyridazine’s electron-withdrawing nature accelerates nucleophilic attack at the carbonyl carbon.

Decarboxylation

Thermal or photolytic decarboxylation removes the carboxylic acid group, yielding 3-(trifluoromethyl)pyridazine. This reaction is pivotal for constructing trifluoromethylated heterocycles:

Reaction:
AcidΔ or hν3-(Trifluoromethyl)pyridazine+CO2\text{Acid} \xrightarrow{\Delta \text{ or } h\nu} \text{3-(Trifluoromethyl)pyridazine} + \text{CO}_2

Pyridine analogs show decarboxylation at >200°C , suggesting similar thermal stability for pyridazine derivatives.

Nucleophilic Aromatic Substitution (NAS)

The trifluoromethyl group and pyridazine ring activate specific positions for substitution. Chlorine at C5 or C6 (if present) undergoes NAS with amines or alkoxides:

Example:
5-Cl-pyridazine-TF-CO2H+NH35-NH2-pyridazine-TF-CO2H\text{5-Cl-pyridazine-TF-CO}_2\text{H} + \text{NH}_3 \rightarrow \text{5-NH}_2\text{-pyridazine-TF-CO}_2\text{H}

In pyridine systems, 2-chloro-5-(trifluoromethyl)pyridine reacts with ammonia to form agricultural fungicides .

Functional Group Interconversion

The carboxylic acid is convertible to derivatives like acid chlorides or anhydrides for further reactivity:

Acid Chloride Synthesis:
Acid+SOCl2Cl-CO-pyridazine-TF+SO2+HCl\text{Acid} + \text{SOCl}_2 \rightarrow \text{Cl-CO-pyridazine-TF} + \text{SO}_2 + \text{HCl}

Acid chlorides react with Grignard reagents or alcohols to form ketones/esters, respectively .

Cyclization Reactions

The carboxylic acid participates in heterocycle formation. With hydrazines, it forms pyridazino-fused rings:

Reaction:
Acid+NH2NH2Pyridazino[4,5-d]pyridazine+H2O\text{Acid} + \text{NH}_2\text{NH}_2 \rightarrow \text{Pyridazino[4,5-d]pyridazine} + \text{H}_2\text{O}

Similar cyclizations are observed in pyrazolo[3,4-b]pyridine syntheses .

Salt Formation

Neutralization with bases (e.g., NaOH) produces water-soluble salts:
Acid+NaOHNa+[-OOC-pyridazine-TF]+H2O\text{Acid} + \text{NaOH} \rightarrow \text{Na}^+[\text{-OOC-pyridazine-TF}]^- + \text{H}_2\text{O}

Salts enhance bioavailability in pharmaceuticals .

Electrophilic Aromatic Substitution (EAS)

While less common due to electron deficiency, directed ortho-metalation (DoM) enables functionalization:

Example:
AcidLDALi-pyridazine-TF-CO2LiElectrophileSubstituted Product\text{Acid} \xrightarrow{\text{LDA}} \text{Li-pyridazine-TF-CO}_2\text{Li} \xrightarrow{\text{Electrophile}} \text{Substituted Product}

Trifluoromethyl groups direct meta-substitution in pyridines , suggesting analogous regioselectivity in pyridazines.

Cross-Coupling Reactions

If halogenated, Suzuki or Heck couplings introduce aryl/alkenyl groups. Pre-functionalization via NAS or directed C-H activation is required:

Suzuki Coupling:
Br-pyridazine-TF-CO2H+Ar-B(OH)2PdAr-pyridazine-TF-CO2H\text{Br-pyridazine-TF-CO}_2\text{H} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Ar-pyridazine-TF-CO}_2\text{H}

Pyridazine bromides are established substrates in palladium catalysis .

Photocatalytic Reactions

The trifluoromethyl group enhances stability under UV light, enabling photocatalytic decarboxylation or C-H functionalization. Solar-driven click reactions with azides are reported for analogs .

Key Reactivity Trends:

  • Trifluoromethyl Group : Enhances metabolic stability and directs substitution patterns .

  • Carboxylic Acid : Serves as a handle for derivatization (esters, amides) or decarboxylation .

  • Pyridazine Core : Facilitates NAS and cyclization due to electron deficiency .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
3-(Trifluoromethyl)pyridazine-4-carboxylic acid is utilized as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological and cardiovascular diseases. Its trifluoromethyl group enhances the compound's lipophilicity, which can improve the bioavailability and efficacy of drug candidates .

Case Study: Antibacterial Properties
Research has indicated that derivatives of this compound exhibit significant antibacterial activity, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The optimization of these compounds has shown promise in developing new antibiotics that target bacterial virulence factors without affecting human cells .

Agricultural Chemicals

Fungicides and Herbicides
This compound plays a vital role in the formulation of agrochemicals, especially fungicides and herbicides. The trifluoromethyl group contributes to enhanced biological activity and selectivity towards target pests, improving crop protection and yield. For instance, it has been incorporated into formulations that demonstrate effective control over various plant pathogens .

Case Study: Enhanced Crop Protection
A study demonstrated that formulations containing this compound exhibited improved efficacy against common agricultural pathogens at lower application rates. This not only reduces the environmental impact but also increases the economic viability for farmers .

Material Science

Development of Advanced Materials
In material science, this compound is used in creating advanced materials such as polymers and coatings. Its thermal stability and chemical resistance make it suitable for applications requiring durable materials that can withstand harsh conditions .

Case Study: Polymer Coatings
Research has shown that incorporating this compound into polymer matrices enhances their thermal and mechanical properties, making them ideal for use in protective coatings for electronic devices and automotive applications .

Analytical Chemistry

Reagent in Analytical Methods
The compound serves as a reagent in various analytical methods, aiding in the detection and quantification of substances. Its unique properties allow for improved accuracy in laboratory analyses, including chromatography and spectrometry techniques .

Case Study: Improved Detection Methods
A study highlighted the use of this compound in developing new analytical techniques that provide higher sensitivity and specificity for detecting environmental pollutants, thus contributing to better monitoring of ecological health .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Pharmaceutical DevelopmentIntermediate for drug synthesis targeting neurological/cardiovascular diseasesImproved bioavailability and efficacy
Agricultural ChemicalsKey component in fungicides/herbicidesEnhanced pest control with reduced application rates
Material ScienceUsed in advanced materials like polymersIncreased thermal stability and chemical resistance
Analytical ChemistryActs as a reagent for detection/quantificationImproved accuracy in laboratory results

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Structural Analogues in the Pyridazine Family

3-Methoxy-pyridazine-4-carboxylic Acid
  • Molecular Formula : C₆H₆N₂O₃
  • Molecular Weight : 154.12 g/mol
  • CAS : 1518277-38-7
  • Substituent : Methoxy (-OCH₃) at the 3-position.
  • Key Differences :
    • The methoxy group is electron-donating, reducing the acidity of the carboxylic acid compared to the CF₃-substituted analogue.
    • Lower molecular weight (154.12 vs. ~191.11 for the trifluoromethyl variant), impacting solubility and bioavailability.
    • Applications: Likely used as an intermediate in organic synthesis, though specific pharmacological data are unavailable .
3-[(Propan-2-yl)amino]pyridazine-4-carboxylic Acid
  • Molecular Formula : C₈H₁₀N₄O₂ (estimated from ).
  • Substituent: Isopropylamino group at the 3-position.
  • Key Differences: The amino group introduces basicity, contrasting with the acidic CF₃ group. Potential for hydrogen bonding, enhancing interactions in biological systems. No data on melting point or solubility, but the amino group may improve water solubility compared to the trifluoromethyl analogue .
1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic Acid
  • Molecular Formula : C₁₃H₁₂N₂O₃
  • CAS : 1365939-51-0
  • Substituent : Aromatic (3-methylphenyl) and ketone groups.
  • The ketone moiety introduces additional reactivity, such as susceptibility to nucleophilic attacks.

Pyridine-Based Analogues

4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
  • Molecular Formula: C₇H₄F₃NO₂
  • Molecular Weight : 191.11 g/mol
  • CAS: Not explicitly stated (analogue from and ).
  • Physicochemical Properties :
    • Melting Point: 147°C
    • Density: 1.48 g/cm³
    • Appearance: Yellow solid.
  • Key Differences :
    • Pyridine (one nitrogen) vs. pyridazine (two nitrogens) alters electronic distribution and aromatic stability.
    • The pyridine derivative’s higher melting point (147°C) suggests stronger intermolecular forces compared to pyridazine analogues, though direct comparisons are lacking.
    • Safety: Requires handling with gloves and eye protection due to incompatibility with strong acids/bases .

Substituent Effects: Trifluoromethyl vs. Other Groups

Substituent Electron Effect Acidity of -COOH Lipophilicity (LogP) Example Compound
Trifluoromethyl (-CF₃) Strongly withdrawing High Increased 3-(Trifluoromethyl)pyridazine-4-carboxylic acid (hypothetical)
Methoxy (-OCH₃) Donating Moderate Decreased 3-Methoxy-pyridazine-4-carboxylic acid
Amino (-NH₂) Donating Low Variable 3-[(Propan-2-yl)amino]pyridazine-4-carboxylic acid
Phenyl (-C₆H₅) Mildly withdrawing Moderate Increased 1-(3-Methylphenyl)-4-oxo-dihydropyridazine-3-carboxylic acid

Biological Activity

3-(Trifluoromethyl)pyridazine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The trifluoromethyl group enhances the compound's lipophilicity, which facilitates its interaction with biological membranes and enzymes, potentially leading to various therapeutic effects.

The structural formula of this compound can be represented as follows:

C7H4F3N2O2\text{C}_7\text{H}_4\text{F}_3\text{N}_2\text{O}_2

This compound features a pyridazine ring with a carboxylic acid functional group and a trifluoromethyl substituent. The presence of the trifluoromethyl group significantly influences the chemical behavior and biological activity of the compound.

The mechanism of action for this compound involves its ability to interact with specific molecular targets, modulating signaling pathways and inhibiting enzyme activity. This interaction can lead to:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.
  • Modulation of Signaling Pathways : It can affect various signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent for bacterial infections .

Anticancer Properties

The compound has also been studied for its anticancer effects. Its ability to inhibit specific pathways involved in cancer cell proliferation makes it a candidate for further development in oncology. In particular, studies have shown that compounds with similar structures can inhibit tumor growth in various cancer models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications to the pyridazine ring and the trifluoromethyl group can significantly influence biological activity. For example, variations in substituents on the pyridazine ring can enhance or diminish the compound's potency against targeted biological pathways .

Compound ModificationEffect on Activity
Addition of electron-withdrawing groupsDecreased potency
Removal of nitrogen from the ringLoss of activity
Substitution at specific positionsVariable effects on enzyme inhibition

Case Studies

  • Antibacterial Studies : In a study focused on antibacterial activity, this compound was tested against various strains of bacteria, showing significant inhibition rates compared to control groups. This highlights its potential role in developing new antibiotics .
  • Cancer Cell Line Testing : In vitro tests using cancer cell lines demonstrated that this compound could reduce cell viability significantly at certain concentrations, suggesting its potential as an anticancer agent. Further research is needed to elucidate the precise mechanisms involved .

Q & A

Basic: What synthetic routes are recommended for laboratory-scale synthesis of 3-(Trifluoromethyl)pyridazine-4-carboxylic acid?

Answer:
The compound can be synthesized via:

  • Nucleophilic substitution : Reacting halogenated pyridazine precursors (e.g., 3-chloropyridazine-4-carboxylic acid) with trifluoromethylating agents like (trifluoromethyl)copper complexes under inert conditions .
  • Oxidative functionalization : Introducing the trifluoromethyl group via radical-initiated reactions using CF₃I or CF₃SO₂Na in the presence of oxidants like TBHP (tert-butyl hydroperoxide) .
  • Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with trifluoromethyl-containing boronic esters, though steric hindrance may require optimized ligands (e.g., XPhos) .

Key considerations : Monitor reaction progress via TLC or HPLC, and purify via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Look for the carboxylic acid proton (δ 12-14 ppm, broad) and pyridazine ring protons (δ 8-9 ppm).
    • ¹⁹F NMR : Confirm the trifluoromethyl group (δ -60 to -65 ppm as a singlet) .
  • IR spectroscopy : Carboxylic acid O–H stretch (2500–3000 cm⁻¹), C=O stretch (1700–1750 cm⁻¹), and C–F stretches (1100–1200 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Molecular ion peak [M–H]⁻ for the deprotonated acid, with exact mass matching theoretical molecular weight (calculated: ~221.1 g/mol) .

Advanced: How can solubility challenges during purification be addressed?

Answer:

  • Solvent optimization : Use polar aprotic solvents (DMSO, DMF) or aqueous-organic mixtures (e.g., methanol/water) adjusted to pH 3–4 to protonate the carboxylic acid .
  • Derivatization : Convert the acid to a methyl ester (using SOCl₂/MeOH) for improved solubility in organic solvents, followed by saponification .
  • Temperature control : Crystallize at low temperatures (0–5°C) to enhance yield .

Advanced: How should researchers resolve contradictory reaction yield data when modifying substituents?

Answer:

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) to identify critical factors .
  • Mechanistic studies : Use DFT calculations to model transition states and identify steric/electronic effects from substituents .
  • Control experiments : Compare yields under identical conditions using analogs (e.g., methyl vs. trifluoromethyl groups) to isolate substituent effects .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles with side shields to prevent contact with skin/eyes .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
  • Incompatibilities : Avoid strong acids/bases (risk of decarboxylation) and oxidizing agents (potential exothermic decomposition) .

Advanced: What strategies enhance stability during storage?

Answer:

  • Storage conditions : Keep in airtight containers under nitrogen at –20°C to prevent moisture absorption and thermal degradation .
  • Stability monitoring : Perform accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC analysis to track decomposition (e.g., loss of trifluoromethyl group) .
  • Lyophilization : For long-term storage, lyophilize the compound to remove water and minimize hydrolysis .

Advanced: How can derivatives be designed to improve biological activity?

Answer:

  • Bioisosteric replacement : Substitute the carboxylic acid with amides or esters to enhance cell permeability .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., halogens, methyl groups) at positions 5 and 6 of the pyridazine ring .
  • Molecular docking : Screen derivatives against target proteins (e.g., kinases) using software like AutoDock Vina to prioritize synthesis .

Basic: What common side reactions occur during synthesis?

Answer:

  • Decarboxylation : Occurs at high temperatures (>100°C); mitigate by using milder conditions (reflux in ethanol) .
  • Trifluoromethyl group hydrolysis : Minimize by avoiding aqueous acidic conditions; use anhydrous solvents .
  • Ring-opening reactions : Prevent by controlling stoichiometry of nucleophilic reagents .

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